molecular formula C12H13F3N2S B2813249 4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine CAS No. 281211-64-1

4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B2813249
M. Wt: 274.31
InChI Key: CIZBLFDLXGYQGQ-UHFFFAOYSA-N
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Description

Trifluoromethyl group-containing compounds are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They are used in various fields, including the pharmaceutical and agrochemical industries .


Synthesis Analysis

The synthesis of trifluoromethyl group-containing compounds is a topic of interest for researchers across the world . Various methods of synthesizing these compounds have been reported .


Molecular Structure Analysis

The molecular structure of trifluoromethyl group-containing compounds can be determined using various spectroscopic methods, such as FT-IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

Trifluoromethyl group-containing compounds are used as intermediates in various chemical reactions . The trifluoromethyl group is strongly electron-withdrawing, which can affect the reactivity of the compound .


Physical And Chemical Properties Analysis

Trifluoromethyl group-containing compounds have unique physicochemical properties due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Scientific Research Applications

Coordination Compounds Synthesis

This compound has been involved in the synthesis of coordination compounds. For instance, Co(L)2, Ni(L)2, and Cu(L)2 were synthesized by template reactions from optically active ligands involving thiazol-2-yl-amine derivatives. These compounds show complex electronic spectra due to the distorted tetrahedral geometry of the metal atoms (Ramírez-Trejo et al., 2010).

Spectroscopic and Crystallographic Studies

Thiazol-2-yl-amine derivatives have been characterized in various studies using spectroscopic and crystallographic techniques. This includes the study of their tautomeric equilibria, crystal structure analyses, and the investigation of molecular conformation related to pharmaceutical and biological activities (Hayvalı et al., 2010).

Reactions with Nucleophiles

These compounds have been used to study reactions with various nucleophiles, leading to the formation of acyclic and heterocyclic derivatives. This type of research is crucial for developing new chemical entities with potential applications in medicinal chemistry (Sokolov & Aksinenko, 2010).

Applications in Material Science

One study reported the synthesis of a novel V-shaped molecule involving a thiazol derivative, demonstrating potential applications in material science like security ink due to its multi-stimuli response and morphology-dependent fluorochromism (Lu & Xia, 2016).

Polymer Modification

In another application, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through reactions with various amine compounds, including thiazol-2-amine derivatives, to form amine-treated polymers. These modified polymers exhibited increased thermal stability and promising biological activities, which are beneficial for medical applications (Aly & El-Mohdy, 2015).

Synthesis of Antimicrobial Compounds

Thiazol-2-amine derivatives have also been used in the synthesis of compounds with antimicrobial properties. For example, some newly synthesized compounds containing the thiazole moiety were tested against different microorganisms, indicating their potential in developing new antimicrobial agents (Abdelhamid et al., 2010).

Safety And Hazards

The safety and hazards of trifluoromethyl group-containing compounds can vary depending on the specific compound. It’s important to handle these compounds with care and use appropriate personal protective equipment .

Future Directions

Trifluoromethyl group-containing compounds continue to be an important area of research. It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-5H-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2S/c1-11(2)7-18-10(17-11)16-9-5-3-4-8(6-9)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZBLFDLXGYQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC(=N1)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine

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